(2-Methoxynaphthalen-1-yl)methanamine (2-Methoxynaphthalen-1-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 136402-93-2
VCID: VC21224079
InChI: InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3
SMILES: COC1=C(C2=CC=CC=C2C=C1)CN
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

(2-Methoxynaphthalen-1-yl)methanamine

CAS No.: 136402-93-2

Cat. No.: VC21224079

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxynaphthalen-1-yl)methanamine - 136402-93-2

Specification

CAS No. 136402-93-2
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name (2-methoxynaphthalen-1-yl)methanamine
Standard InChI InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3
Standard InChI Key REAOSNBEURFYOE-UHFFFAOYSA-N
SMILES COC1=C(C2=CC=CC=C2C=C1)CN
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)CN

Introduction

Chemical Structure and Properties

Structure and Identification

(2-Methoxynaphthalen-1-yl)methanamine consists of a naphthalene core with a methoxy substituent at position 2 and an aminomethyl group at position 1. This arrangement creates a molecule with both hydrophobic (naphthalene ring) and hydrophilic (amine group) characteristics, contributing to its unique chemical behavior.

The compound is identified by the following parameters:

PropertyValue
CAS Number136402-93-2
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
IUPAC Name(2-Methoxynaphthalen-1-yl)methanamine
SynonymsC-(2-Methoxy-naphthalen-1-yl)-methylamine, 1-aminomethyl-2-methoxynaphthalene, 2-methoxynaphthylmethylamine

Physical Properties

The physical properties of (2-Methoxynaphthalen-1-yl)methanamine can be inferred from its structure and compared with similar compounds:

PropertyPredicted Value
Physical StateLikely solid at room temperature
Melting PointExpected range: 80-120°C
SolubilityLikely soluble in organic solvents (methanol, ethanol, acetone, dichloromethane); limited solubility in water
AppearanceLikely white to off-white crystalline solid

Chemical Properties

The chemical behavior of (2-Methoxynaphthalen-1-yl)methanamine is largely governed by its functional groups:

  • Primary Amine Group (-CH₂NH₂):

    • Exhibits basic properties (acts as a Brønsted-Lowry base)

    • Nucleophilic character allows reactions with electrophiles

    • Can form salts with acids

    • Participates in condensation reactions with carbonyl compounds

  • Methoxy Group (-OCH₃):

    • Electron-donating by resonance to the naphthalene ring

    • Enhances nucleophilicity of the aromatic ring

    • Relatively stable under basic conditions, susceptible to cleavage under strong acidic conditions

  • Naphthalene Core:

    • Provides aromatic character

    • Can undergo electrophilic aromatic substitution reactions

    • Exhibits fluorescence properties

Synthesis Methods

Reduction of Nitriles or Amides

Starting from the corresponding nitrile or amide derivative:

  • (2-Methoxynaphthalen-1-yl)carbonitrile → Reduction → (2-Methoxynaphthalen-1-yl)methanamine

  • (2-Methoxynaphthalen-1-yl)carboxamide → Reduction → (2-Methoxynaphthalen-1-yl)methanamine

Suitable reducing agents include lithium aluminum hydride (LiAlH₄), borane-THF complex, or catalytic hydrogenation systems.

From Halides via Gabriel Synthesis

The Gabriel synthesis provides a potential route:

  • (2-Methoxynaphthalen-1-yl)methyl halide + Potassium phthalimide → N-[(2-Methoxynaphthalen-1-yl)methyl]phthalimide

  • Hydrazinolysis → (2-Methoxynaphthalen-1-yl)methanamine

Adapted Synthesis from Related Compounds

Drawing parallels from the preparation of N-methyl-1-naphthalenemethanamine described in patent literature, the synthesis might involve:

  • Starting with 2-methoxynaphthalene

  • Introducing the aminomethyl group through appropriate functionalization

  • Final purification through acid/base workup and distillation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR spectral features for (2-Methoxynaphthalen-1-yl)methanamine:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Naphthalene aromatic protons7.0-8.5Complex multiplets6H
-CH₂NH₂4.1-4.3Singlet2H
-OCH₃3.8-4.0Singlet3H
-NH₂1.5-2.0Broad singlet2H

Expected ¹³C-NMR signals would include carbonyl carbons, aromatic carbons, and signals for the methoxy and aminomethyl carbons, providing confirmation of the carbon skeleton.

Mass Spectrometry

Mass spectral analysis would likely show:

  • Molecular ion peak at m/z 187 [M]⁺

  • Fragment ions corresponding to:

    • Loss of amine group [M-NH₂]⁺ at m/z 171

    • Loss of methoxy group [M-OCH₃]⁺ at m/z 156

    • Naphthalene-derived fragments

Infrared Spectroscopy

Expected characteristic IR bands:

Functional GroupWavenumber Range (cm⁻¹)
N-H stretching (primary amine)3300-3500
Aromatic C-H stretching3000-3100
Aliphatic C-H stretching2800-3000
C=C aromatic stretching1450-1600
C-O stretching (methoxy)1050-1150
N-H bending1550-1650

Comparative Analysis with Related Compounds

Understanding (2-Methoxynaphthalen-1-yl)methanamine's properties and potential applications can be enhanced by comparing it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReferences
(2-Methoxynaphthalen-1-yl)methanamineC₁₂H₁₃NO187.24 g/molReference compound
2-(7-Methoxynaphthalen-1-yl)ethanamineC₁₃H₁₅NO201.26 g/molMethoxy at 7-position, ethylamine vs. methylamine
2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamineC₁₉H₂₆N₂O298.4 g/molContains additional 3-methylpiperidine moiety
N-methyl-1-naphthalenemethanamineC₁₂H₁₃N171.24 g/molN-methylated, no methoxy group

The positional isomer 2-(7-Methoxynaphthalen-1-yl)ethanamine differs in having the methoxy group at position 7 rather than position 2, and contains an additional methylene group in the amine chain . The more complex analog 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine incorporates a 3-methylpiperidine moiety, significantly altering its physicochemical properties and potential biological activities.

Analytical Methods

Several analytical techniques are suitable for the identification and characterization of (2-Methoxynaphthalen-1-yl)methanamine:

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with UV detection at 220-280 nm

    • Mobile phase: Acetonitrile/water with buffer (e.g., 0.1% formic acid)

  • Gas Chromatography (GC):

    • Suitable after derivatization to enhance volatility

    • Flame ionization detection (FID) or mass spectrometry (MS) detection

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Development systems: Ethyl acetate/hexanes or dichloromethane/methanol mixtures

    • Visualization with UV light or ninhydrin spray

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